molecular formula C17H16ClNO5S B5692371 4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B5692371
M. Wt: 381.8 g/mol
InChI Key: GWXIUELMJUNIGF-UHFFFAOYSA-N
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Description

4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound that features a thiophene ring substituted with a chlorophenyl group and a methoxycarbonyl group

Properties

IUPAC Name

5-[[4-(4-chlorophenyl)-3-methoxycarbonylthiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S/c1-24-17(23)15-12(10-5-7-11(18)8-6-10)9-25-16(15)19-13(20)3-2-4-14(21)22/h5-9H,2-4H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXIUELMJUNIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl and methoxycarbonyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the butanoic acid moiety through a series of condensation and hydrolysis reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-{[4-(4-BROMOPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
  • 4-{[4-(4-FLUOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
  • 4-{[4-(4-METHYLPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

Uniqueness: The presence of the chlorophenyl group in 4-{[4-(4-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

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